2,3-Dichloro-4-methylpyridine chemical properties and reactivity
2,3-Dichloro-4-methylpyridine chemical properties and reactivity
An In-depth Technical Guide to 2,3-Dichloro-4-methylpyridine: Properties, Reactivity, and Applications
Introduction
2,3-Dichloro-4-methylpyridine, also known as 2,3-dichloro-4-picoline, is a halogenated pyridine derivative that serves as a crucial and versatile intermediate in the synthesis of a wide range of complex organic molecules.[1][2] Its unique substitution pattern, featuring two chlorine atoms at the C2 and C3 positions and a methyl group at C4, provides multiple reactive sites for strategic chemical modification. This guide offers a comprehensive overview of its chemical properties, reactivity, and significant applications, particularly within the agrochemical and pharmaceutical industries, for researchers, scientists, and professionals in drug development.[1][3]
Chemical and Physical Properties
Understanding the fundamental properties of 2,3-dichloro-4-methylpyridine is essential for its effective handling, storage, and application in synthetic chemistry. The compound is typically an off-white crystalline solid, and its stability and reactivity are foundational to its use as a chemical building block.[1]
| Property | Value | Source(s) |
| CAS Number | 191419-07-5 | [1][4] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Synonyms | 2,3-Dichloro-4-picoline | [1] |
| Appearance | Off-white crystal/powder | [1][4] |
| Purity | ≥ 98-99% (GC) | [1][4] |
| Storage Conditions | Store at 0-8 °C, in a dry, well-ventilated place. | [1] |
Synthesis and Manufacturing
While specific, detailed industrial synthesis routes for 2,3-dichloro-4-methylpyridine are often proprietary, its synthesis can be inferred from established principles of pyridine chemistry. A common strategy involves the multi-step transformation of more readily available picoline or pyridine precursors.
A plausible synthetic pathway could involve:
-
N-Oxidation: Conversion of 4-methylpyridine (4-picoline) to 4-methylpyridine-N-oxide. This step activates the pyridine ring for subsequent reactions.
-
Directed Chlorination: The N-oxide functional group directs chlorinating agents to the C2 and C6 positions. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can introduce chlorine atoms onto the ring. Achieving selective 2,3-dichlorination is challenging and often requires careful control of reaction conditions or the use of precursors with specific directing groups to avoid the formation of isomers like 2,6-dichloro-4-methylpyridine.
-
Deoxygenation: Removal of the N-oxide group to yield the final product.
Direct free-radical chlorination of 4-methylpyridine derivatives is another approach, though it frequently results in a mixture of mono-, di-, and trichlorinated products, necessitating complex purification steps.[5] The synthesis of related compounds, such as 3-amino-2-chloro-4-methylpyridine, often starts from acyclic precursors like malononitrile and acetone derivatives, followed by cyclization, chlorination, and functional group interconversion.[6][7][8][9]
Chemical Reactivity and Synthetic Utility
The reactivity of 2,3-dichloro-4-methylpyridine is dominated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nitrogen atom and chlorine atoms make the ring electron-deficient, which is the key to its synthetic utility.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen atom).[10][11] In 2,3-dichloro-4-methylpyridine, the chlorine atom at the C2 position is significantly more susceptible to nucleophilic displacement than the one at C3.
Causality: The mechanism for SNAr involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex). When attack occurs at C2, the negative charge can be delocalized onto the electronegative nitrogen atom, creating a highly stabilized resonance structure.[11] This stabilization is not possible for an attack at the C3 position. Consequently, nucleophiles will selectively displace the C2 chlorine.
Common nucleophiles used in these reactions include:
-
Amines (R-NH₂)
-
Alkoxides (R-O⁻)
-
Thiolates (R-S⁻)
-
Hydroxides (OH⁻)
This selective reactivity allows for the precise introduction of a wide range of functional groups at the C2 position while leaving the C3 chlorine available for subsequent transformations, such as cross-coupling reactions.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bonds in 2,3-dichloro-4-methylpyridine can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[12][13] These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.
While chloro-pyridines are generally less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond, advancements in catalyst design have made their use feasible.[14] Reactions often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), stronger bases, and higher temperatures.[14]
Key cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.[14]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Stille Coupling: Reaction with organotin compounds to form C-C bonds.[13]
The differential reactivity of the C2-Cl (activated by SNAr) and C3-Cl bonds allows for a sequential and highly controlled functionalization strategy. A synthetic plan might involve first displacing the C2-Cl with a nucleophile, followed by a cross-coupling reaction at the C3-Cl position.
Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.
Reactions of the Methyl Group
The methyl group at C4 can also be a site for functionalization. For instance, it can undergo free-radical halogenation (e.g., using N-bromosuccinimide) to form a halomethyl group, which is a versatile handle for further nucleophilic substitution. Alternatively, oxidation of the methyl group can yield a carboxylic acid or an aldehyde, opening up another avenue for derivatization.
Applications in Industry
The true value of 2,3-dichloro-4-methylpyridine lies in its role as a versatile building block for high-value downstream products.[3]
-
Agrochemicals: It is a key intermediate in the synthesis of modern herbicides, fungicides, and pesticides.[1][2][3] The pyridine scaffold is a common feature in many biologically active molecules, and the specific substitution pattern of this compound allows for the creation of potent and selective crop protection agents.
-
Pharmaceuticals: In drug discovery and development, this compound serves as a precursor for synthesizing active pharmaceutical ingredients (APIs).[1][3] Its derivatives are explored for a range of therapeutic applications, with research into potential antimicrobial and anti-inflammatory properties.[2][3]
-
Material Science: The compound can be incorporated into specialty polymers and coatings to enhance properties such as durability and chemical resistance.[3]
Safety and Handling
Based on data for structurally similar compounds like 2,6-dichloro-4-methylpyridine and 2-chloro-4-methylpyridine, appropriate safety precautions are mandatory.
-
Hazards: The compound is likely to be harmful if swallowed or inhaled.[15][16] It is expected to cause skin irritation and serious eye damage or irritation.[15][16][17][18] It may also cause respiratory irritation.[15][17][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[15][17] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[15][17] Recommended storage is often refrigerated (0-8 °C).[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
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